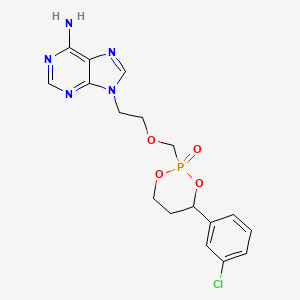
pradefovir
概要
説明
This compound has a molecular formula of C17H19ClN5O4P and a molecular weight of 423.8 g/mol.
準備方法
The synthesis of pradefovir involves several steps. One common method includes the reaction of 6-chloropurine with 2-(chloromethyl)oxirane to form an intermediate, which is then reacted with 4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl chloride under specific conditions to yield the final product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the purine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
Phase 2 Studies
A pivotal Phase 2 clinical trial assessed the efficacy and safety of pradefovir in patients with chronic hepatitis B. The study involved 240 participants who were randomized to receive various doses of this compound (30, 45, 60, or 75 mg) or tenofovir disoproxil fumarate (300 mg) as a control. Key findings from this study include:
- Reduction in HBV DNA Levels : At week 24, reductions from baseline in HBV DNA levels were significant across all this compound doses, achieving reductions of 5.40 log10 IU/mL for the highest doses compared to 5.12 log10 IU/mL with tenofovir .
- HBeAg Loss : A higher percentage of participants receiving this compound (particularly at doses of 45 mg and above) achieved HBeAg loss compared to those on tenofovir (12% vs. 3%) .
- Adverse Events : Most adverse events reported were mild (grade 1), with no severe treatment-related adverse events noted. The safety profile was comparable to that of tenofovir .
Ongoing Phase 3 Trials
Currently, this compound is undergoing further evaluation in Phase 3 clinical trials aimed at confirming its long-term efficacy and safety in larger cohorts. These studies are designed to compare this compound directly against standard treatments like tenofovir over extended periods (144 weeks total treatment duration) .
Comparative Efficacy
The following table summarizes key comparative data from clinical trials involving this compound and other antiviral agents:
| Parameter | This compound (30 mg) | Tenofovir Disoproxil Fumarate (300 mg) |
|---|---|---|
| Reduction in HBV DNA (log10 IU/mL) | 5.40 | 5.12 |
| HBeAg Loss (%) | 12% | 3% |
| Adverse Events | Mostly mild | Comparable |
| Nephrotoxicity Risk | Low | Moderate |
Case Studies and Insights
Several case studies have highlighted the potential benefits of this compound in specific patient populations:
- Treatment-Naive Patients : In treatment-naive individuals, this compound demonstrated superior viral load reduction compared to historical data on other treatments, suggesting its effectiveness as a first-line therapy .
- Patients with Liver Cirrhosis : Preliminary data indicate that this compound may be particularly beneficial for patients with compensated liver cirrhosis due to its targeted action and reduced systemic toxicity .
作用機序
The mechanism of action of pradefovir involves its conversion to the active form in the body, which then inhibits the replication of hepatitis B virus by targeting specific viral enzymes and pathways. The molecular targets include viral DNA polymerase, which is essential for viral replication.
類似化合物との比較
Similar compounds to pradefovir include other antiviral prodrugs like Tenofovir and Adefovir. Compared to these compounds, this compound has unique structural features that contribute to its specific activity and pharmacokinetic properties.
特性
IUPAC Name |
9-[2-[[4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHAOBXDGOXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















